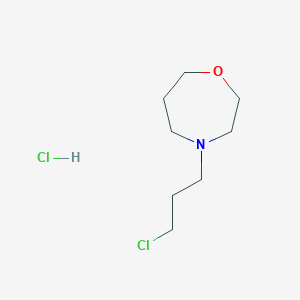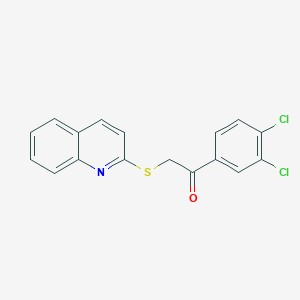
1-(3,4-Dichlorophenyl)-2-quinolin-2-ylsulfanylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its applications.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the compound. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and identifying the products formed in the reaction.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Behavior
1-(3,4-Dichlorophenyl)-2-quinolin-2-ylsulfanylethanone is a compound that falls within the broader class of chemicals explored for various synthetic and mechanistic purposes in organic chemistry. Although direct research on this specific compound is limited, studies on related quinoline derivatives provide insight into the potential applications and behaviors of such compounds in scientific research.
Synthetic Applications
Research into related quinoline compounds demonstrates their utility in synthesizing novel organic molecules. For instance, the development of novel 1,6,8-triaryl-1H-pyrazolo[4,3-c]quinolines via reactions involving quinoline derivatives highlights the potential for 1-(3,4-Dichlorophenyl)-2-quinolin-2-ylsulfanylethanone to serve as a precursor or intermediate in complex synthetic pathways (Maluleka & Mphahlele, 2013).
Mechanistic Insights
The study of quinoline derivatives in reactions, such as Rh(I)-catalyzed carbon–carbon double-bond formation, not only reveals the reactivity and versatility of quinoline cores but also provides valuable mechanistic insights that could be applicable to 1-(3,4-Dichlorophenyl)-2-quinolin-2-ylsulfanylethanone (Zhang, Wang, & Wang, 2013).
Potential Biological Applications
While the explicit biological applications of 1-(3,4-Dichlorophenyl)-2-quinolin-2-ylsulfanylethanone were not directly found, research on similar quinoline derivatives provides a glimpse into the potential areas of interest:
Anticancer Activity
Certain quinoline derivatives have shown promise as potential anticancer agents, suggesting a possible avenue of investigation for 1-(3,4-Dichlorophenyl)-2-quinolin-2-ylsulfanylethanone in the development of novel therapeutics (Via, Gia, Gasparotto, & Ferlin, 2008).
Pharmacological Properties
The exploration of new quinoline derivatives for their anticonvulsant pharmacological activity presents an area where 1-(3,4-Dichlorophenyl)-2-quinolin-2-ylsulfanylethanone could potentially contribute, either as a lead compound or a structural analog (Shivaji & Rajendra, 2022).
Safety And Hazards
This involves studying the toxicity of the compound and its impact on the environment. It includes determining LD50, routes of exposure, first aid measures, and disposal methods.
Zukünftige Richtungen
This involves identifying potential applications of the compound and areas where further research is needed.
Please consult with a chemist or a relevant expert for detailed analysis of the compound. They can perform the necessary experiments and analyses using the appropriate equipment and techniques.
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-2-quinolin-2-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NOS/c18-13-7-5-12(9-14(13)19)16(21)10-22-17-8-6-11-3-1-2-4-15(11)20-17/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDXFDKAHBTZDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-2-quinolin-2-ylsulfanylethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)
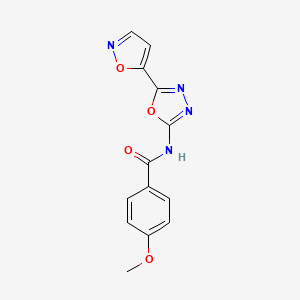
![5,5-dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-ol](/img/structure/B2608349.png)
![1,3-Benzothiazol-6-yl-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2608350.png)
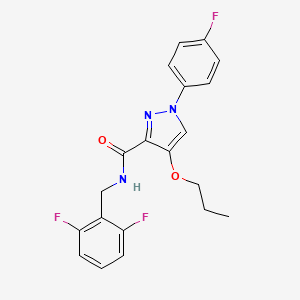
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2608352.png)
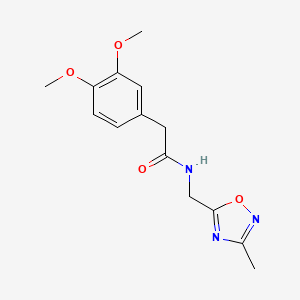
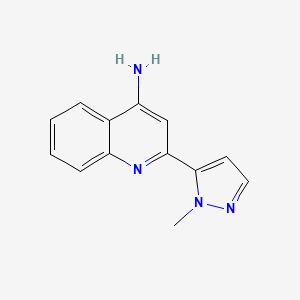
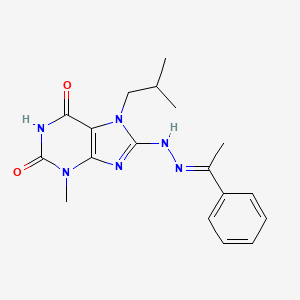
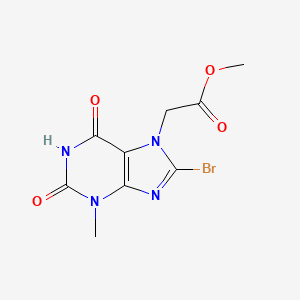
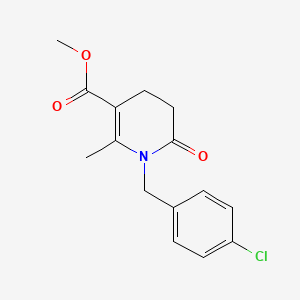
![4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2608365.png)
